4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid, commonly referred to as QNZ46, is a synthetic compound with significant interest in pharmacological research. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. The compound is primarily investigated for its potential role as a selective antagonist of the N-methyl-D-aspartate receptor, which is implicated in various neurological disorders.
This compound is classified under the following categories:
The synthesis of 4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and reagent concentrations, to ensure high yields and purity of the final product.
The molecular formula for QNZ46 is , with a molecular weight of approximately 443.4 g/mol. The structure features a quinazolinone core linked to a benzoic acid moiety, along with methoxy and nitro substituents.
QNZ46 can participate in various chemical reactions:
Common reagents used include potassium permanganate or chromium trioxide for oxidation, and halogenation reactions often utilize bromine or chlorine in conjunction with Lewis acids .
QNZ46 acts as a selective antagonist at NMDA receptors by binding to a unique site distinct from traditional glutamate and glycine binding sites. This interaction modulates synaptic transmission and plasticity, potentially offering therapeutic benefits in treating neurological disorders such as Alzheimer's disease and epilepsy .
QNZ46 has diverse applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8